

Cross-reactivity studies of "Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate"

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Compound of Interest

Compound Name: *Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate*

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A Comparative Guide to the Cross-Reactivity of Ethyl 2-aminothiazole-4-carboxylate Derivatives

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a chemical scaffold is paramount for lead optimization and predicting potential off-target effects. This guide provides a comparative analysis of the biological targets of derivatives based on the "Ethyl 2-aminothiazole-4-carboxylate" core structure. While specific cross-reactivity panel data for "**Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate**" is not publicly available, this guide compiles known activities of related 2-aminothiazole derivatives against a range of biological targets, offering insights into their potential for polypharmacology and cross-reactivity.

Introduction to the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a recognized privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.^{[1][2]} Derivatives of the parent compound, Ethyl 2-aminothiazole-4-carboxylate, have been synthesized and investigated for a wide array of therapeutic applications, including oncology, metabolic disorders, and infectious diseases.^{[3][4][5]} This inherent biological activity across multiple target classes underscores the importance of evaluating the selectivity of any new derivative.

Comparative Biological Activity of 2-Aminothiazole Derivatives

The following tables summarize the reported biological activities of various derivatives of the Ethyl 2-aminothiazole-4-carboxylate scaffold against several key protein targets. This data can be used to infer potential cross-reactivity.

Table 1: Kinase Inhibition Profile

Derivative Class	Target Kinase	IC50 (nM)	Cell Line/Assay Conditions	Reference
Aminothiazoles	Aurora A	79 - 140	Enzymatic Assay	[6]
2-Aminophenyl-5-halothiazoles	Aurora A	-	Decreased histone H3 phosphorylation	[1]
Aminothiazoles	Flt3	370 - 960	Enzymatic Assay	[6]
2-Aminothiazole Derivatives	Anaplastic Lymphoma Kinase (ALK)	-	SAR studies performed	[4]
Aminothiazole-based	Cyclin-Dependent Kinase 2 (CDK2)	16,300	K563 leukemia cells	[7]

Table 2: Other Enzyme and Protein Inhibition

Derivative Class	Target	IC50 (µM)	Cell Line/Assay Conditions	Reference
Thiazolo[4,5-d]pyridazin-2-yl]thiourea	Dihydrofolate Reductase (DHFR)	0.06 - 2.5	Enzymatic Assay	[1]
4,5-substituted-2-aminothiazoles	Poly(ADP-Ribose) Polymerase-1 (PARP-1)	-	Potent Inhibition Reported	[1][2]
4-bicyclic piperidine derivatives	Stearoyl-CoA Desaturase (SCD1)	-	Potent Inhibition Reported	[4]
Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (O4I2)	Oct3/4 Expression	-	High activity in enforcing expression	[7]

Table 3: Antitumor Activity

Derivative Class	Cancer Cell Line	GI50/IC50 (µM)	Reference
Thiazolo[4,5-d]pyridazin-2-yl]thiourea	HS 578T (Breast)	0.8	[1]
2-substituted-aminothiazole-4-carboxylate	RPMI-8226 (Leukemia)	0.08	[7]
2-amino-thiazole-5-carboxylic acid phenylamide	K563 (Leukemia)	16.3	[7]

Experimental Protocols

Detailed methodologies for key assays are provided below to facilitate the replication and validation of cross-reactivity studies.

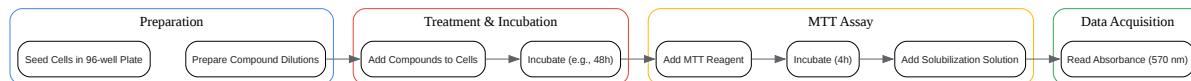
MTT Assay for Cytotoxicity Screening

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5×10^4 cells/well in 100 μL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
- **Compound Addition:** Prepare serial dilutions of the test compounds. Add the compounds to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
- **MTT Addition:** After incubation, add 10 μL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
- **Incubation:** Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO₂.
- **Solubilization:** Add 100 μL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[8][9][10]

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Caption: Workflow for determining cytotoxicity using the MTT assay.

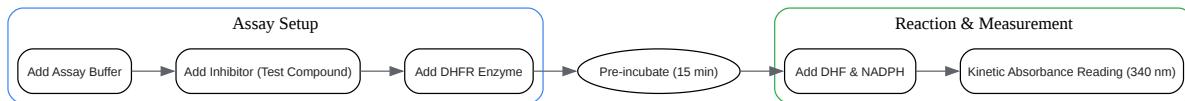
Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DHFR.

Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The enzymatic activity is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.^{[6][11]}

Protocol:

- **Reagent Preparation:** Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), DHFR enzyme solution, DHF substrate solution, and NADPH solution.
- **Plate Setup:** In a 96-well plate, add the assay buffer, inhibitor solution (test compound), and diluted DHFR enzyme to the appropriate wells.
- **Pre-incubation:** Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
- **Reaction Initiation:** Add a mixture of DHF and NADPH to all wells to start the reaction.
- **Kinetic Measurement:** Immediately place the plate in a microplate reader and measure the kinetic decrease in absorbance at 340 nm for 10-20 minutes.^{[6][12][13]}



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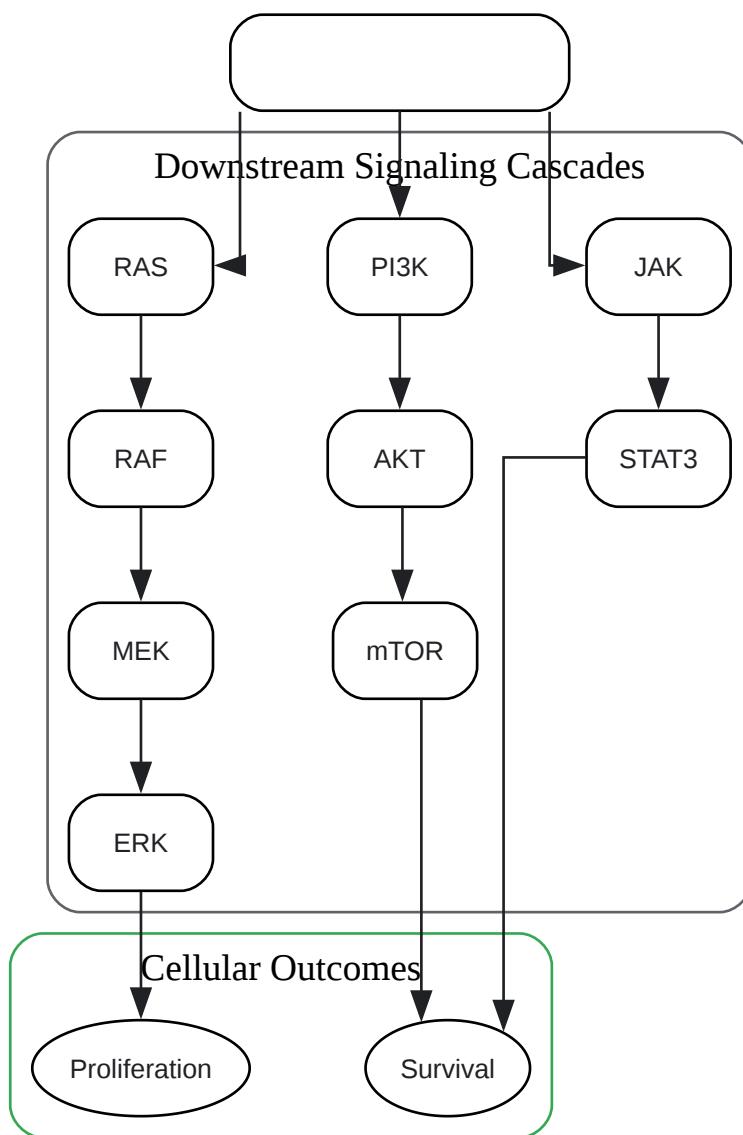
Caption: General workflow for the in vitro DHFR inhibition assay.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways affected by these compounds is crucial for interpreting cross-reactivity data.

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

ALK is a receptor tyrosine kinase that, when constitutively activated (e.g., through chromosomal rearrangements), can drive oncogenesis by activating several downstream pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which promote cell proliferation and survival.[\[3\]](#)[\[5\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

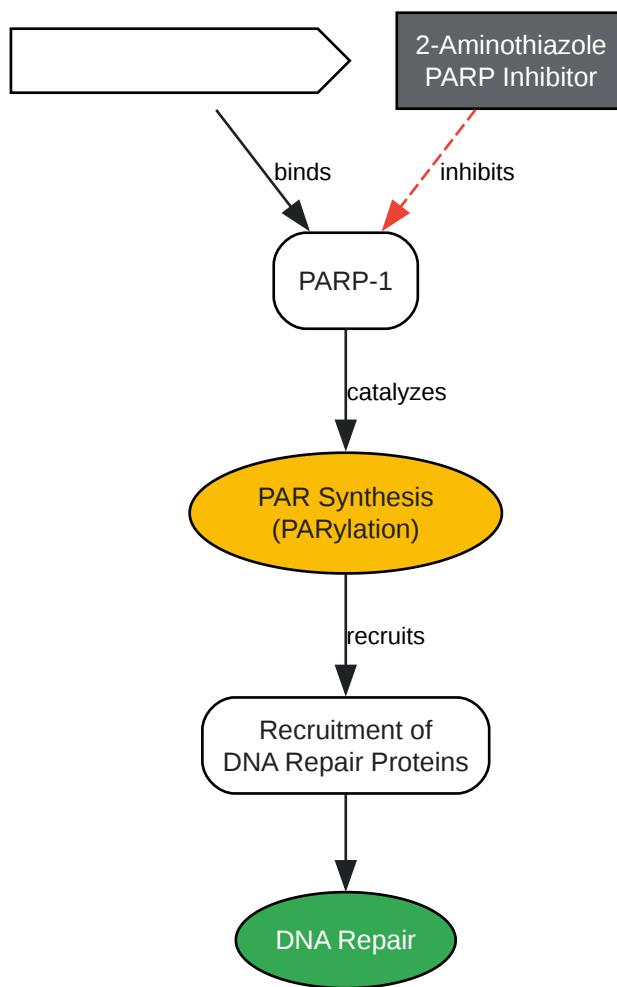


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Caption: Key downstream signaling pathways activated by ALK.

PARP-1 in DNA Damage Response

Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in DNA repair, particularly in the base excision repair (BER) pathway for single-strand breaks. Upon detecting a DNA break, PARP-1 synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair factors.^[1] ^[17]^[18]^[19]^[20] Inhibition of PARP-1 can lead to the accumulation of DNA damage, which is particularly cytotoxic to cancer cells with deficiencies in other DNA repair pathways (synthetic lethality).



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Caption: Role of PARP-1 in DNA repair and its inhibition.

Conclusion

The "Ethyl 2-aminothiazole-4-carboxylate" scaffold is a versatile starting point for the development of compounds with diverse biological activities. The available data indicates that derivatives can interact with a range of targets, including multiple kinases and enzymes involved in critical cellular processes. This inherent potential for cross-reactivity necessitates thorough selectivity profiling during drug development. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct these crucial studies and better understand the pharmacological profile of novel 2-aminothiazole derivatives.

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